Gadolinium carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

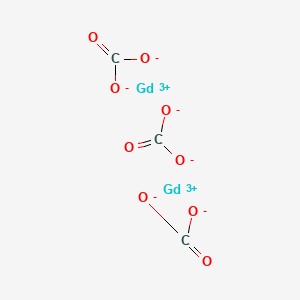

Gadolinium carbonate is a chemical compound with the formula Gd₂(CO₃)₃. It is a white, water-insoluble powder that is primarily used in various scientific and industrial applications. Gadolinium, the central element in this compound, is a rare-earth metal known for its unique magnetic and optical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gadolinium carbonate can be synthesized through the reaction of gadolinium chloride (GdCl₃) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of this compound: [ 2 \text{GdCl}_3 + 3 \text{Na}_2\text{CO}_3 \rightarrow \text{Gd}_2(\text{CO}_3)_3 + 6 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound often involves the same basic reaction but on a larger scale. The process may include additional steps such as filtration, washing, and drying to obtain a high-purity product .

Analyse Des Réactions Chimiques

Thermal Decomposition

Gadolinium carbonate decomposes upon heating to form gadolinium oxide:

Gd2(CO3)3ΔGd2O3+3CO2↑

Thermogravimetric analysis (TGA) reveals:

| Decomposition Stage | Temperature Range | Mass Loss | Associated Process |

|---|---|---|---|

| 1 | 25–300°C | ~20% | Loss of adsorbed water |

| 2 | 300–500°C | ~40% | Pyrolysis of organic additives |

| 3 | 500–800°C | ~40% | Carbonate → oxide conversion |

The final product, Gd₂O₃, is confirmed via XRD and FTIR .

Acid Reactivity

This compound reacts with strong acids to form soluble Gd³⁺ salts:

Gd2(CO3)3+3H2SO4→Gd2(SO4)3+3CO2↑+3H2O

The reaction rate depends on acid concentration and temperature, with complete dissolution observed in dilute sulfuric acid .

Stability in Aqueous Solutions

This compound exhibits pH-dependent stability:

| pH Range | Behavior |

|---|---|

| <5 | Rapid dissolution due to protonation of carbonate ions |

| 5–8 | Partial stability; particle aggregation dominates |

| >8 | Precipitation of Gd(OH)₃ competes with carbonate formation |

Hydration studies show amorphous Gd₂(CO₃)₃ retains ~20% water content, enhancing stability compared to crystalline forms .

Characterization Data

XPS Analysis of Gd₂(CO₃)₃ :

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| Gd 4d₅/₂ | 144.40 | Gd³⁺ in carbonate lattice |

| C 1s | 289.50 | Carbonate (CO₃²⁻) |

| O 1s | 531.80 | Oxide/carbonate oxygen |

Compositional Analysis :

-

Water content: 20%

-

Organic additives (e.g., PAA): 40%

-

Carbonate: 40%

Applications De Recherche Scientifique

Medical Imaging

Gadolinium-based Contrast Agents (GBCAs)

Gadolinium carbonate is primarily used in the synthesis of gadolinium-based contrast agents for magnetic resonance imaging (MRI). These agents enhance the visibility of internal structures, aiding in the diagnosis of various medical conditions. The safety of GBCAs is critical, as free gadolinium ions can be toxic; thus, they are chelated to prevent release into the body .

Case Study: Nephrogenic Systemic Fibrosis (NSF)

A significant concern in using GBCAs is their association with nephrogenic systemic fibrosis (NSF), particularly in patients with renal dysfunction. Studies indicate that about 2-5% of patients with severe chronic kidney disease (CKD) develop NSF after exposure to GBCAs . This highlights the importance of monitoring gadolinium release and ensuring patient safety during MRI procedures.

Nuclear Technology

Control Rods in Nuclear Reactors

Gadolinium's ability to absorb neutrons makes it suitable for use in control rods within nuclear reactors. This compound can serve as a precursor for materials used in these applications, helping regulate fission rates and maintain reactor stability .

Catalysis

Catalytic Applications

Certain gadolinium compounds, including this compound, can act as catalysts in chemical reactions. These catalysts enhance reaction rates and improve efficiency in various industrial processes .

Phosphors and Luminescent Materials

Production of Phosphors

Gadolinium compounds are integral to producing phosphors used in electronic devices such as LEDs and fluorescent lamps. This compound can be utilized as a precursor for these luminescent materials, contributing to advancements in display technologies .

Research and Development

Experimental Applications

In research laboratories, this compound is employed for synthesizing other gadolinium-based compounds and materials. Its unique properties make it valuable for experimental purposes across multiple scientific disciplines .

Data Summary Table

Mécanisme D'action

The primary mechanism by which gadolinium carbonate exerts its effects is through its conversion to gadolinium ions (Gd³⁺) in aqueous solutions. These ions interact with various molecular targets, including water molecules in MRI contrast agents, enhancing the relaxation rates of water protons and improving image contrast. The gadolinium ions can also form complexes with organic ligands, which are crucial for their stability and effectiveness in medical applications .

Comparaison Avec Des Composés Similaires

Gadolinium carbonate can be compared with other gadolinium compounds such as gadolinium oxide (Gd₂O₃) and gadolinium chloride (GdCl₃). While all these compounds contain gadolinium, they differ in their chemical properties and applications:

- Gadolinium Oxide (Gd₂O₃): Primarily used in the production of phosphors and as a catalyst in various chemical reactions.

- Gadolinium Chloride (GdCl₃): Commonly used as a precursor for the synthesis of other gadolinium compounds and in the preparation of gadolinium-based contrast agents .

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of gadolinium in scientific and industrial fields.

Propriétés

Numéro CAS |

5895-49-8 |

|---|---|

Formule moléculaire |

CH2GdO3 |

Poids moléculaire |

219.3 g/mol |

Nom IUPAC |

carbonic acid;gadolinium |

InChI |

InChI=1S/CH2O3.Gd/c2-1(3)4;/h(H2,2,3,4); |

Clé InChI |

RCSUUJCNLXUZTA-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Gd+3].[Gd+3] |

SMILES canonique |

C(=O)(O)O.[Gd] |

Key on ui other cas no. |

5895-49-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Gadolinium carbonate, with the molecular formula Gd2(CO3)3, typically exists as a hydrate, often incorporating water molecules within its structure. [, , ] While its exact molecular weight varies based on the degree of hydration, anhydrous this compound possesses a molecular weight of 464.52 g/mol. [, ]

ANone: Several spectroscopic techniques provide valuable insights into the structural and compositional characteristics of this compound. X-ray diffraction (XRD) unveils its crystalline structure and phase purity. [, , , ] Fourier transform infrared spectroscopy (FTIR) helps identify characteristic functional groups, such as carbonyl and hydroxyl groups, and their interactions. [, ] UV-Vis diffuse reflectance spectroscopy (DRS) can be employed to determine the band gap energy of this compound, especially valuable when assessing its photocatalytic potential. []

ANone: The chosen synthesis method significantly influences the physicochemical properties of this compound. For instance, reaction crystallization enables the formation of nanocrystals, with parameters like reactant concentrations, pH, and acoustic energy impacting their size. [] Solvothermal synthesis, often employing polyethylene glycol (PEG), leads to the production of PEGylated this compound particles ((Gd2(CO3)3)@PEG) with varying crystallinity and morphology depending on reaction time. [, ] Microemulsion-based synthesis, utilizing CO2 as a reactant, yields hollow nanospheres with tunable sizes, offering potential for applications like drug delivery. []

ANone: Polyethylene glycol (PEG) plays a crucial role in modifying the surface properties of this compound during solvothermal synthesis. It acts as a capping agent, influencing the size and morphology of the resulting particles. [, ] The presence of PEG on the surface is confirmed by FTIR analysis, which detects characteristic carbonyl and hydroxyl groups. [] This PEGylation can enhance the biocompatibility and stability of this compound, making it suitable for biomedical applications. []

ANone: The unique properties of this compound, particularly in its nanostructured forms, make it a promising candidate for drug delivery and imaging applications. For instance, hollow this compound nanospheres, synthesized via a microemulsion method, can encapsulate anti-cancer drugs like doxorubicin. [] These nanocontainers offer the possibility of multimodal imaging, including optical imaging (OI) and magnetic resonance imaging (MRI), owing to the intrinsic fluorescence of doxorubicin and the magnetic properties of gadolinium. [] Furthermore, the magnetothermal heating capability of these nanospheres presents an intriguing avenue for triggered drug release. []

ANone: Yes, research has shown that both this compound and its thermally decomposed product, gadolinium oxide (Gd2O3), possess photocatalytic activity. [] Studies demonstrate their effectiveness in degrading organic pollutants like methyl orange under UV or visible light irradiation. [] This photocatalytic behavior stems from the electronic structure of these materials and their ability to generate electron-hole pairs upon light absorption, ultimately leading to the degradation of organic pollutants.

ANone: Thermal analysis, often coupled with mass spectrometry (TGA-MS), reveals the thermal behavior of this compound. [] The compound typically starts decomposing at elevated temperatures, releasing carbon dioxide and water, ultimately forming gadolinium oxide (Gd2O3). [, ] The exact decomposition temperature depends on factors such as the degree of hydration and the presence of any surface modifications. This thermal decomposition pathway offers a route for preparing gadolinium oxide nanoparticles with controlled morphology and size. [, ]

ANone: Research highlights the ability of this compound to interact with other materials, leading to the formation of composites or modified structures. It can be combined with silica to create core-shell nanoparticles, where silica acts as a protective layer and allows for surface functionalization. [, ] For instance, fluorescein isothiocyanate (FITC) can be embedded within the silica shell, imparting fluorescent properties to the nanoparticles. [] Such composites demonstrate potential as bi-modal contrast agents for both fluorescence imaging and MRI. [] Additionally, this compound can be integrated with other metal oxides, such as chromium oxide, to synthesize nanocomposites with intriguing dielectric properties. [] These interactions highlight the versatility of this compound in material design and its potential for diverse applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.